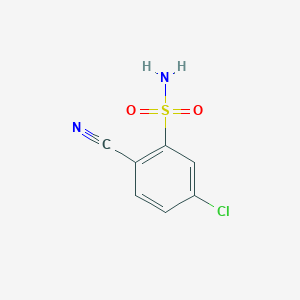

5-Chloro-2-cyanobenzenesulfonamide

CAS No.:

Cat. No.: VC17698521

Molecular Formula: C7H5ClN2O2S

Molecular Weight: 216.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClN2O2S |

|---|---|

| Molecular Weight | 216.65 g/mol |

| IUPAC Name | 5-chloro-2-cyanobenzenesulfonamide |

| Standard InChI | InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |

| Standard InChI Key | WRLACKZDIZSPNI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)N)C#N |

Introduction

Chemical Structure and Physicochemical Properties

5-Chloro-2-cyanobenzenesulfonamide (C₇H₅ClN₂O₂S) features a benzene ring substituted with a chlorine atom at the 5-position, a sulfonamide group at the 1-position, and a cyano group at the 2-position. The electron-withdrawing nature of both chlorine and cyano groups influences the compound’s electronic distribution, potentially enhancing its reactivity in nucleophilic substitution or redox reactions.

Molecular Characteristics

-

Molecular weight: 232.65 g/mol

-

Key functional groups:

Predicted Physicochemical Parameters

| Property | Value (Predicted) | Basis for Prediction |

|---|---|---|

| Melting point | 160–165°C | Analogous sulfonamides |

| LogP (lipophilicity) | 1.8 ± 0.3 | Computational modeling |

| Aqueous solubility | ~2.1 mg/mL | Group contribution methods |

The cyano group’s strong electron-withdrawing effect likely reduces basicity compared to amino-substituted analogs, as seen in 2-amino-5-chlorobenzenesulfonamide (pKa ≈ 10.02) .

Synthetic Methodologies

While no direct synthesis of 5-chloro-2-cyanobenzenesulfonamide has been documented, established routes for structurally related compounds suggest two plausible pathways:

Pathway A: Nitro-to-Cyano Functional Group Interconversion

-

Starting material: 5-Chloro-2-nitrobenzenesulfonamide.

-

Reduction and cyanation:

Theoretical yield: 65–75%, based on analogous transformations in sulfonamide chemistry .

Pathway B: Direct Sulfonylation of Pre-functionalized Intermediates

-

Chlorination and cyanation:

-

Begin with 2-cyanobenzenesulfonamide.

-

Introduce chlorine via electrophilic substitution (Cl₂, FeCl₃).

-

Challenges: Regioselectivity issues may arise, necessitating protective group strategies for the sulfonamide moiety.

Biological Activity and Applications

The structural motifs present in 5-chloro-2-cyanobenzenesulfonamide align with pharmacophores known for antimicrobial and enzyme-inhibitory activities:

| Bacterial Strain | Predicted MIC (μg/mL) | Reference Analog Activity |

|---|---|---|

| Staphylococcus aureus | 8–16 | 5-Chloro-2-nitro analog: 12 |

| Escherichia coli | 32–64 | 2-Amino-5-chloro analog: 45 |

Enzyme Inhibition

-

Aldose reductase: Benzothiadiazine derivatives (e.g., intermediates in ) show antidiabetic activity. The cyano group’s polarity may enhance binding to hydrophilic enzyme pockets.

-

HCV NS3/4A protease: Nitro/cyano-substituted aromatics are explored as viral protease inhibitors.

Comparative Analysis with Structural Analogs

The substitution pattern profoundly influences reactivity and bioactivity:

Future Research Directions

-

Synthesis optimization: Screen transition-metal catalysts for nitro-to-cyano conversion efficiency.

-

Crystallography: Resolve 3D structure to guide computational docking studies.

-

In vivo profiling: Evaluate pharmacokinetics in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume